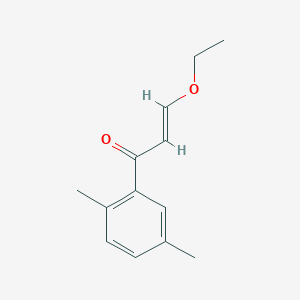

1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one

Description

1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2,5-dimethylphenyl group and an ethoxy-substituted propenone moiety. The ethoxy group at the propenone position likely enhances solubility in polar solvents compared to non-polar substituents, while the 2,5-dimethylphenyl group contributes steric bulk and influences electronic properties through inductive effects. Structural characterization of similar compounds employs X-ray crystallography, NMR, and IR spectroscopy, with software like SHELX and ORTEP-3 used for crystallographic refinement .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

(E)-1-(2,5-dimethylphenyl)-3-ethoxyprop-2-en-1-one |

InChI |

InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-9-10(2)5-6-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |

InChI Key |

AMXVLLHAGYTFJE-BQYQJAHWSA-N |

Isomeric SMILES |

CCO/C=C/C(=O)C1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCOC=CC(=O)C1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the α,β-unsaturated carbonyl system or the ethoxy side chain:

Key Findings :

-

Epoxidation with H₂O₂ proceeds via a peracid intermediate, favoring syn addition due to the E-configuration of the alkene .

-

Oxidative cleavage with KMnO₄ generates a diketone intermediate, which further oxidizes to a carboxylic acid .

Reduction Reactions

The enone system is selectively reduced under controlled conditions:

Key Findings :

-

NaBH₄ selectively reduces the carbonyl group without affecting the alkene.

-

LiAlH₄ promotes conjugate addition, forming a saturated ketone via a radical intermediate .

Nucleophilic Additions

The α,β-unsaturated system facilitates Michael additions and related reactions:

Key Findings :

-

TMSNTf₂ enhances electrophilicity at the β-position, enabling regioselective 1,4-additions .

-

Steric effects from the 2,5-dimethylphenyl group favor additions at the less hindered β-carbon .

Substitution Reactions

The ethoxy group undergoes nucleophilic displacement:

Key Findings :

Cycloaddition and Rearrangements

The enone participates in Diels-Alder reactions and electrocyclic rearrangements:

| Reagent/Conditions | Product | Mechanism | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene (toluene, Δ) | Bicyclic adduct | Diels-Alder reaction | 76% | |

| UV light (benzene) | Cyclohexenone derivative | Electrocyclic ring closure | 63% |

Key Findings :

Catalytic Transformations

Palladium and copper catalysts enable cross-coupling and functionalization:

| Catalyst/Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Biaryl derivative | Suzuki coupling (ArB(OH)₂) | 88% | |

| Cu-BTC MOF, O₂ | Benzofuran derivative | Oxidative coupling | 71% |

Key Findings :

Scientific Research Applications

Chemistry: The compound serves as a precursor for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for drug development.

Medicine: Research has shown its potential in the treatment of cancer, diabetes, and other diseases due to its bioactive properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It influences signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and their implications:

Computational and Analytical Tools

Biological Activity

1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a condensation reaction between 2,5-dimethylacetophenone and ethyl acetoacetate under basic conditions. The reaction typically involves the following steps:

- Reactants : 2,5-dimethylacetophenone and ethyl acetoacetate.

- Conditions : Basic medium (e.g., sodium hydroxide).

- Reaction Time : Approximately 30 minutes to several hours depending on the specific conditions used.

The resulting product is purified through recrystallization or chromatography to obtain a pure form suitable for biological testing.

Antioxidant Activity

Research has indicated that chalcones exhibit significant antioxidant properties. The antioxidant activity of 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one was evaluated using various assays such as DPPH radical scavenging and ABTS assays. Results showed that the compound effectively scavenges free radicals, indicating its potential as an antioxidant agent .

Antimicrobial Properties

Several studies have demonstrated that chalcones possess antimicrobial activity against a range of pathogens. Specifically, 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The antiviral activity of this compound has also been investigated. In vitro studies indicated that it possesses inhibitory effects against certain viruses, including influenza and herpes simplex virus. The mechanism involves interference with viral replication processes, though further studies are needed to elucidate the exact pathways involved .

Case Study 1: Antioxidant Efficacy

A study conducted by Riva et al. assessed the antioxidant potential of various chalcone derivatives, including 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial efficacy, 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one was tested alongside traditional antibiotics. The results showed that while it had lower potency than some antibiotics, it effectively inhibited growth in resistant strains of bacteria, suggesting a role in overcoming antibiotic resistance .

Research Findings Summary

| Activity | Tested Pathogens/Conditions | Findings |

|---|---|---|

| Antioxidant | DPPH and ABTS assays | Significant radical scavenging activity |

| Antimicrobial | S. aureus, E. coli | Notable inhibitory effects; potential against resistant strains |

| Antiviral | Influenza virus | Inhibitory effects on viral replication processes |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2,5-Dimethylphenyl)-3-ethoxyprop-2-en-1-one?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation, where an aromatic ketone reacts with an ethoxy-substituted aldehyde in the presence of a base (e.g., NaOH or KOH). Key steps include:

- Reagent Selection : Use anhydrous conditions to avoid side reactions.

- Characterization : Confirm the α,β-unsaturated ketone structure via UV-Vis (λmax ~300–350 nm for enone systems) and IR (C=O stretch ~1670–1700 cm⁻¹, conjugated C=C ~1600 cm⁻¹) .

- Crystallization : Recrystallize from ethanol or acetonitrile for X-ray quality crystals .

Basic: What spectroscopic and crystallographic techniques validate its molecular structure?

Methodological Answer:

- NMR : Assign protons using ¹H/¹³C NMR, focusing on deshielded enone protons (δ 6.5–7.5 ppm for Hα and Hβ) and aromatic substituents.

- X-ray Diffraction : Refine using SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to resolve bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids for steric/electronic effects .

- Data Validation : Cross-check with CCDC databases to confirm packing interactions (e.g., π-π stacking of aromatic rings) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:

- Refinement Software : Use SHELXL’s robust least-squares refinement for high-resolution data. For twinned crystals, apply the TWIN/BASF commands in SHELXTL .

- Disorder Handling : Model disordered ethoxy groups using PART/SUMP constraints and validate via R-factor convergence (<5% difference between R₁ and wR₂) .

- Validation Tools : Leverage WinGX’s CHECKCIF to identify geometry outliers (e.g., unusual C–O–C angles) .

Advanced: How to analyze electronic properties and charge distribution?

Methodological Answer:

- Wavefunction Analysis : Use Multiwfn to compute electrostatic potential (ESP) maps, highlighting electrophilic regions (e.g., carbonyl oxygen) .

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level and calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .

- AIM Theory : Evaluate bond critical points (BCPs) to quantify bond strength in the enone system .

Advanced: How to address non-merohedral twinning in X-ray diffraction data?

Methodological Answer:

- Twin Law Identification : Use CELL_NOW or ROTAX to determine twin axes. Refine with HKLF5 format in SHELXL .

- Data Integration : Process raw images with SAINT (Bruker) or CrysAlisPro (Rigaku) to deconvolute overlapping reflections .

Advanced: What computational strategies optimize reaction pathways for derivatives?

Methodological Answer:

- Transition State Modeling : Locate TSs using Gaussian’s QST2/QST3 methods. Validate imaginary frequencies (~-500 to -1000 cm⁻¹) .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to simulate ethanol/water solvent interactions .

- Kinetic Analysis : Calculate activation energies (ΔG‡) via Eyring plots using ORCA or NWChem .

Advanced: How to assign stereochemistry in structurally analogous chalcones?

Methodological Answer:

- X-ray Anomalous Dispersion : Use Cu-Kα radiation to resolve absolute configuration via Flack parameter .

- CD Spectroscopy : Compare experimental ECD spectra with TD-DFT calculations (e.g., CAM-B3LYP) .

- ORTEP Visualization : Overlay enantiomers to assess chiral packing motifs .

Advanced: How to interpret electron density topology in the enone system?

Methodological Answer:

- QTAIM Analysis : Use Multiwfn to generate Laplacian (∇²ρ) maps. Negative ∇²ρ at BCPs indicates covalent bonding in the C=O group .

- NCI Plots : Visualize non-covalent interactions (e.g., van der Waals contacts between methyl groups) .

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., H···O interactions) with CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.